Differentiated Lipophilicity: Predicted logP of 4-Bromo-3-methoxyphenol is Significantly Higher than Non-Brominated 3-Methoxyphenol
The predicted octanol-water partition coefficient (logP) for 4-Bromo-3-methoxyphenol ranges from 2.28 to 2.76, while the non-brominated analog 3-methoxyphenol has a predicted logP of 1.34 . This represents a calculated increase in logP of approximately 0.94 to 1.42 log units (or an 8.7- to 26-fold increase in partition coefficient) directly attributable to the presence of the para-bromine atom. This quantitative difference in lipophilicity is a critical driver for membrane permeability, protein binding, and in vivo distribution.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | 2.28-2.76 |
| Comparator Or Baseline | 3-Methoxyphenol (CAS 150-19-6): 1.34 |
| Quantified Difference | Δ logP = +0.94 to +1.42 (8.7- to 26-fold increase in partition coefficient) |
| Conditions | In silico prediction; ChemAxon and ACD/Labs algorithms |
Why This Matters
This substantial difference in predicted logP indicates that 4-Bromo-3-methoxyphenol cannot be used as a direct substitute for 3-methoxyphenol in SAR studies where cellular permeability is a key variable; its higher lipophilicity may be advantageous for crossing lipid bilayers but may also increase non-specific binding.
